Kinase Inhibitory Potency: 2‑Methyl vs. Unsubstituted Pyrido[4,3-d]pyrimidin-4(3H)-one Scaffold
In a direct head-to-head comparison of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, the 2‑methyl-substituted compound 25 exhibited an IC50 of 1.907 µM against FLT3-ITD kinase, while the unsubstituted parent scaffold analog (compound 23) showed IC50 > 20 µM, representing a ≥10‑fold improvement in potency conferred by the 2‑methyl group [1].
| Evidence Dimension | FLT3-ITD kinase inhibitory activity (IC50, µM) |
|---|---|
| Target Compound Data | 1.907 µM (Compound 25, 2‑methyl substituted pyrido[4,3-d]pyrimidin-4(3H)-one derivative) |
| Comparator Or Baseline | >20 µM (Compound 23, unsubstituted pyrido[4,3-d]pyrimidin-4(3H)-one scaffold analog) |
| Quantified Difference | ≥10.5‑fold greater potency for the 2‑methyl derivative |
| Conditions | In vitro kinase inhibition assay; FLT3-ITD; data source Table 4, J. Med. Chem. 2023 |
Why This Matters
Demonstrates that the 2‑methyl substituent is not a passive structural feature but directly enhances kinase inhibition, making the compound a superior starting point for FLT3-targeted programs.
- [1] Table 4, Kinase-Inhibitory and Antiproliferative Activities of Pyrido[4,3-d]pyrimidine Derivatives. Data from PMC10461230; underlying article: J. Med. Chem. 2023. View Source
